Methyl 1-phenylprop-2-yn-1-yl carbonate

Description

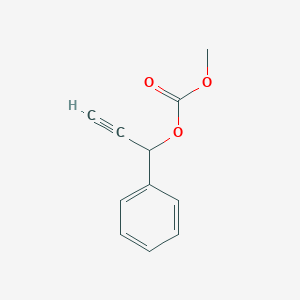

Methyl 1-phenylprop-2-yn-1-yl carbonate (CAS: Not explicitly provided; structure inferred from ) is an organic compound featuring a phenyl group attached to a propargyl alcohol backbone esterified with a methyl carbonate group. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol. The compound is synthesized via reaction of 1-phenyl-2-propyn-1-ol with methyl chloroformate, yielding an 85% isolated product after column chromatography . Key spectral data include:

- ¹H NMR: δ 7.55–7.36 (5H, aromatic), 6.28 (1H, d), 3.80 (3H, s, OCH₃), 2.71 (1H, d, alkyne proton).

- ¹³C NMR: Peaks at 154.9 (carbonate C=O), 135.8 (quaternary aromatic C), and 76.5–79.6 (alkyne carbons) .

The compound serves as a precursor in palladium-catalyzed cyclization reactions to synthesize furan derivatives, demonstrating its utility in organic synthesis .

Properties

CAS No. |

104846-76-6 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 1-phenylprop-2-ynyl carbonate |

InChI |

InChI=1S/C11H10O3/c1-3-10(14-11(12)13-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3 |

InChI Key |

PBDCLQMCYBASHE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC(C#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-phenylprop-2-yn-1-yl carbonate can be synthesized through the reaction of methyl chloroformate with 1-phenylprop-2-yn-1-ol in the presence of a base such as pyridine. The reaction typically takes place at room temperature and yields the desired carbonate compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenylprop-2-yn-1-yl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbonate group to an alcohol.

Substitution: The carbonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-phenylprop-2-yn-1-yl carbonate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of novel materials with unique properties.

Pharmaceuticals: It is investigated for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of methyl 1-phenylprop-2-yn-1-yl carbonate involves its interaction with various molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in further biochemical reactions. The phenylpropynyl moiety may interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural Analogues: Substituted Phenyl Propargyl Derivatives

Key Differences :

- Bond Saturation : The propenyl group (C=C) in the fluorinated compound reduces alkyne-specific reactivity (e.g., click chemistry), unlike the triple bond in the target compound .

- Halogenation : The chlorine in 1-chloropropan-2-yl methyl carbonate increases polarity and toxicity risks, limiting its biological applications compared to the phenylpropargyl derivative .

Functional Group Variations: Carbonate vs. Carbamate/Phosphonate

Key Differences :

- Carbamates : The amine group in carbamates enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes) compared to carbonates .

- Phosphonates : The phosphorus center in phosphonates confers stability against hydrolysis, making them suitable for industrial applications, unlike the more labile carbonate group .

Positional Isomers and Chain Length Variants

Key Differences :

- Chain Length : Extended alkynes (e.g., but-3-yn-1-yl) may reduce steric hindrance, improving substrate accessibility in catalytic reactions .

Key Insights :

- The target compound lacks explicit hazard data, but structurally similar compounds (e.g., phenol derivatives) exhibit significant toxicity, necessitating caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.